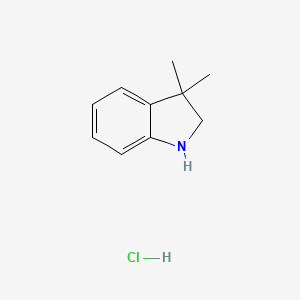

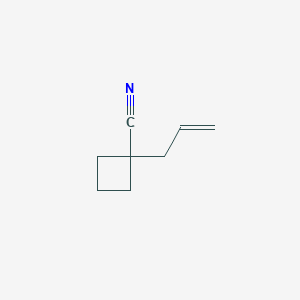

1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PCC and is used in various fields of research, including biochemistry, pharmacology, and medicine. In

Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions

The use of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one in gold(I)-catalyzed intermolecular [2+2] cycloadditions with alkenes provides an efficient method for synthesizing highly substituted cyclobutane derivatives. This process is notable for its complete regio- and stereocontrol, highlighting the potential of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile in the formation of complex cyclobutane structures in a controlled manner (Faustino et al., 2012).

Photocycloaddition of Benzopyran and Benzothiopyran Carbonitriles

The photocycloadditions of 2H-1-benzopyran and 2H-1-benzothiopyran-3-carbonitriles to alkenes and alkenynes have been studied, resulting in the selective formation of cyclobuta derivatives. This research demonstrates the utility of carbonitrile groups in facilitating selective photocycloaddition reactions, leading to the synthesis of cyclobutane derivatives with specific configurations (Schwebel & Margaretha, 2000).

Glass Transition Temperature of Vinyl Copolymers

Research on copolymers of 1-cyclobutene carbonitrile and 1-bicyclobutance carbonitrile with common vinyl monomers has shown that the incorporation of cyclobutane carbonitrile rings significantly increases the glass transition temperature (Tg) of the copolymers. This finding indicates the impact of the cyclobutane carbonitrile structure on the thermal properties of polymers, suggesting its potential applications in materials science (Collette, Gale, & Belletěte, 1980).

Structural Analysis in Cyclobutane Series

An analysis of the methylene bending modes in cyclobutane-d2 molecules has provided insights into the conformational preferences of cyclobutane derivatives, including those with carbonitrile groups. This study contributes to a deeper understanding of the structural behavior of cyclobutane compounds in different solvents, which is crucial for their application in various chemical reactions and material development (Karimine et al., 1987).

Gold-Catalyzed Cycloisomerizations of Ene-ynamides

The gold-catalyzed cycloisomerization of 1,6-ene-ynamides to cyclobutanones and carbonyl compounds demonstrates the versatility of cyclobutane derivatives in organic synthesis. This process achieves high diastereoselectivities, especially with substrates possessing a stereocenter at the nitrogen atom, showcasing the potential of cyclobutane structures in stereoselective synthesis (Couty, Meyer, & Cossy, 2009).

Propiedades

IUPAC Name |

1-prop-2-enylcyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDZXHUMURCYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2426245.png)

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)

![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)

![(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2426254.png)

![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)

![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)